Methyl isocyanatoformate
Overview
Description
Methyl isocyanatoformate, also known as methyl carbonisocyanatidate, is an organic compound with the molecular formula OCNCO2CH3. It is an organic building block containing an isocyanate group. This compound is used in various chemical syntheses and industrial applications due to its reactive isocyanate group .
Mechanism of Action
Target of Action
Methyl isocyanatoformate, also known as methyl carbonisocyanatidate, is an organic compound that contains an isocyanate group It’s closely related compound, methyl isocyanate, is known to be hazardous to human health and primarily affects the respiratory system .
Mode of Action
Methyl isocyanate, a related compound, is known to be an electrophile and is thought to cause toxicity by the alkylation of biomolecules
Biochemical Pathways
Methyl isocyanate is an intermediate chemical in the production of carbamate pesticides
Result of Action
It’s known that methyl isocyanate, a related compound, is extremely toxic and irritating, causing significant harm to human health
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isocyanatoformate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with methanol to form methyl chloroformate, which then reacts with potassium cyanate to produce this compound. This method is widely used due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Methyl isocyanatoformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions with alcohols, phenols, and amines to form urethanes and ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions with alcohols and phenols are typically catalyzed by trialkyl amines or dialkyltin dicarboxylate.
Major Products:
Oxidation: Carbamates
Reduction: Amines
Substitution: Urethanes and ureas
Scientific Research Applications
Methyl isocyanatoformate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamates and ureas.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
- Ethyl isocyanatoformate
- Methyl isocyanate
- Ethyl isocyanatoacetate
- Isopropyl isocyanate
- Ethoxycarbonyl isothiocyanate
Comparison: Methyl isocyanatoformate is unique due to its specific reactivity and the presence of both isocyanate and ester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl N-(oxomethylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c1-7-3(6)4-2-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVQDZPAVARTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400041 | |
Record name | Methyl isocyanatoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-42-5 | |
Record name | Methyl isocyanatoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl isocyanatoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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